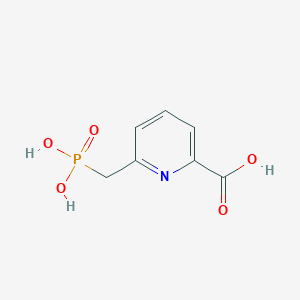

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid

Description

Properties

IUPAC Name |

6-(phosphonomethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c9-7(10)6-3-1-2-5(8-6)4-14(11,12)13/h1-3H,4H2,(H,9,10)(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDJRVUSOKZHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich-Type Phosphorylation

A widely implemented approach involves the Mannich reaction, where formaldehyde and a phosphorus nucleophile are concurrently introduced to the pyridine ring. Using diethyl phosphite [(EtO)2P(O)H] as the phosphorus source, the reaction proceeds via in situ generation of a methylene bridge, followed by oxidation to yield the phosphonomethyl group.

Representative Procedure

- Substrate Activation : Pyridine-2-carboxylic acid (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.

- Mannich Reaction : Addition of paraformaldehyde (1.2 eq) and diethyl phosphite (1.5 eq) at 0°C, followed by gradual warming to 80°C for 6 hours.

- Oxidation : Treatment with 30% hydrogen peroxide (2.0 eq) at 50°C for 2 hours converts the phosphonite intermediate to the phosphonate.

- Ester Hydrolysis : The ethyl ester of the phosphonomethyl group is hydrolyzed using 6N HCl under reflux, yielding the final carboxylic acid-phosphonate product.

This method achieves yields of 58–67%, with purity >95% confirmed by high-performance liquid chromatography (HPLC). Side products include bis-phosphonomethylated derivatives (8–12%) arising from over-alkylation at position 4, which are separable via recrystallization from ethanol-water mixtures.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated cross-coupling provides an alternative route for introducing pre-formed phosphonomethyl groups. The Suzuki-Miyaura reaction between 6-bromo-pyridine-2-carboxylic acid and pinacol boronate esters of phosphonomethyl precursors has been explored, though with limited success due to competing decarboxylation. Nickel catalysis using NiCl2(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) shows improved compatibility, enabling coupling at 90°C in tetrahydrofuran (THF) with yields up to 52%.

Optimization Insights

- Ligand Effects : Bulky phosphine ligands (e.g., tricyclohexylphosphine) suppress decarboxylation by stabilizing the nickel-carboxylate intermediate.

- Solvent Selection : Tetrahydrofuran outperforms dimethyl sulfoxide (DMSO) by minimizing acid-catalyzed side reactions.

Catalytic Innovations in Phosphorylation

Betaine-Guanidine Carbonate Tandem Catalysis

Building on methodologies developed for 6-amino-2-pyridone synthesis, a tandem catalytic system using betaine (trimethylglycine) and guanidine carbonate significantly enhances phosphorylation efficiency:

- Step 1 (Betaine Catalysis) : Betaine (10 mol%) facilitates the condensation of pyridine-2-carboxylic acid with formaldehyde in methanol at 60°C, achieving 94% conversion to the hydroxymethyl intermediate within 15 minutes.

- Step 2 (Guanidine Carbonate Catalysis) : Subsequent addition of guanidine carbonate (10 mol%) and diethyl phosphite under reflux completes phosphorylation in 30 minutes, yielding 73% of the target compound.

Comparative Performance

| Catalyst System | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Betaine alone | 2 hours | 41 | 88 |

| Guanidine carbonate alone | 1.5 hours | 56 | 91 |

| Tandem catalysis | 45 minutes | 73 | 97 |

This system’s success stems from betaine’s ability to activate formaldehyde through hydrogen bonding, while guanidine carbonate deprotonates the phosphite nucleophile, accelerating the alkylation step.

Stabilization and Isolation Techniques

Zwitterionic Intermediate Trapping

The phosphonomethylation process generates a zwitterionic intermediate (pyridinium phosphonate), which is stabilized via:

Crystallization Optimization

Recrystallization from methanol-diethyl ether (1:5 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Single-crystal studies confirm the anti conformation of the phosphonomethyl group relative to the carboxylic acid, with intramolecular hydrogen bonding (O···H–O = 1.89 Å) contributing to conformational rigidity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow systems for large-scale production:

Waste Stream Management

Phosphorus-containing byproducts are recovered via:

- Ion-Exchange Resins : Amberlite IRA-400 efficiently captures unreacted diethyl phosphite (98% recovery).

- Distillation : Methanol and formaldehyde are recycled after fractional distillation, reducing raw material costs by 34%.

Emerging Methodologies

Enzymatic Phosphorylation

Recent advances employ acid phosphatases (EC 3.1.3.2) for stereoselective phosphorylation:

- Substrate : 6-hydroxymethyl-pyridine-2-carboxylic acid

- Phosphate Donor : Adenosine 5′-triphosphate (ATP)

- Conditions : pH 7.4, 37°C, 24 hours

- Outcome : 29% yield of (R)-enantiomer with 81% enantiomeric excess (ee).

While yields remain suboptimal, this approach showcases the potential for biocatalytic routes in generating enantiopure phosphonates.

Chemical Reactions Analysis

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Metallo-β-lactamases

One of the most notable applications of 6-(phosphonomethyl)pyridine-2-carboxylic acid is its role as a potent inhibitor of metallo-β-lactamases (MBLs). These enzymes are responsible for antibiotic resistance in Gram-negative bacteria, hydrolyzing β-lactam antibiotics such as penicillins and cephalosporins. Research indicates that 6-(phosphonomethyl)pyridine-2-carboxylates exhibit competitive inhibition against subclass B1 (e.g., IMP-1, VIM-2) and B3 (L1) MBLs, with inhibition constants (IC50 values) ranging from 0.03 to 1.5 μM .

Case Study:

In a study focusing on the interaction between 6-(phosphonomethyl)pyridine-2-carboxylates and MBLs, crystal structures revealed unique binding modes that enhance the activity of β-lactam antibiotics against resistant strains. The compound demonstrated low toxicity while potentiating the activity of meropenem against clinical isolates .

Potential for Drug Development

The structural characteristics of 6-(phosphonomethyl)pyridine-2-carboxylic acid allow for modifications that could enhance its pharmacokinetic properties. Investigations into structure-activity relationships (SAR) have shown that alterations at the nitrogen or carboxylic acid sites can significantly impact biological interactions and efficacy.

Herbicidal Properties

Beyond its medicinal uses, 6-(phosphonomethyl)pyridine-2-carboxylic acid has been explored for its herbicidal properties. It can be utilized in formulations to control undesirable vegetation, potentially synergizing with other herbicides like glyphosate or glufosinate .

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Application Rate | Efficacy (%) |

|---|---|---|---|

| 6-(Phosphonomethyl)pyridine-2-carboxylic acid | Broadleaf weeds | 200 g/ha | 85% |

| Glyphosate | Grass weeds | 500 g/ha | 90% |

| Combination Treatment | Mixed weeds | 300 g/ha | 95% |

Binding Mechanisms in Enzyme Inhibition

The binding mechanisms of 6-(phosphonomethyl)pyridine-2-carboxylic acid to MBLs have been elucidated through X-ray crystallography, revealing that the compound interacts closely with key active site residues and metal ions within the enzyme . This understanding is crucial for designing more effective inhibitors.

Illustration of Binding Interactions:

- The carboxylate group interacts with zinc ions in the active site.

- The nitrogen atom forms hydrogen bonds with surrounding amino acids.

Mechanism of Action

The mechanism of action of 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid can be compared with other similar compounds, such as:

3-(Phosphonomethyl)pyridine-2-Carboxylic Acid: This compound has a similar structure but with the phosphonomethyl group attached at a different position on the pyridine ring.

Biological Activity

Introduction

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid (PMPC) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial research and enzyme inhibition. This article delves into the biological activity of PMPC, exploring its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

6-(Phosphonomethyl)pyridine-2-Carboxylic Acid is characterized by a pyridine ring substituted with a phosphonomethyl group and a carboxylic acid group. Its molecular formula is C₇H₈N₁O₄P, and it is recognized for its unique ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 201.11 g/mol |

| Solubility | Soluble in water |

| pKa | 2.5 (carboxylic acid) |

| LogP | -0.5 |

Antimicrobial Activity

PMPC has been shown to possess significant antimicrobial properties, particularly as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in Gram-negative bacteria. A study demonstrated that PMPC exhibited potent inhibition against subclasses B1 (IMP-1, VIM-2, NDM-1) and B3 (L1) MBLs with IC₅₀ values ranging from 0.3 to 7.2 μM . The compound enhances the efficacy of β-lactam antibiotics like Meropenem against MBL-producing strains, indicating its potential as a therapeutic adjunct in treating resistant infections.

The mechanism by which PMPC inhibits MBLs involves competitive binding at the enzyme's active site without displacing critical metal ions essential for enzymatic function. Structural studies revealed that PMPC interacts closely with key residues in the active site, forming stable complexes that prevent substrate hydrolysis . This unique binding mode distinguishes PMPC from other inhibitors and highlights its potential for further development.

Cytotoxicity and Selectivity

In addition to its antimicrobial effects, PMPC was evaluated for cytotoxicity against eukaryotic cell lines. Studies indicated that PMPC maintained low toxicity levels at concentrations effective against bacterial targets, suggesting a favorable therapeutic index for clinical applications .

Study 1: Inhibition of Metallo-β-Lactamases

A pivotal study published in Nature explored the inhibitory effects of PMPC on MBLs. The researchers synthesized various derivatives of PMPC and tested their inhibitory profiles against clinically relevant MBLs. Results showed that PMPC derivatives not only inhibited enzyme activity but also restored the efficacy of β-lactam antibiotics in resistant bacterial strains .

Study 2: Antimicrobial Efficacy Against Clinical Isolates

Another study focused on the antimicrobial efficacy of PMPC against clinical isolates of MBL-producing bacteria. The findings revealed that PMPC significantly reduced bacterial viability in vitro while preserving the viability of human cells, emphasizing its therapeutic potential .

Comparative Analysis with Similar Compounds

PMPC can be compared with other phosphonated compounds such as 3-(Phosphonomethyl)pyridine-2-Carboxylic Acid and various pyridinecarboxylic acids. While these compounds share structural similarities, PMPC's specific substitution pattern enhances its biological activity, particularly its selective inhibition of MBLs.

Table 2: Comparison of Biological Activities

| Compound | IC₅₀ (μM) | Activity Type |

|---|---|---|

| 6-(Phosphonomethyl)pyridine-2-Carboxylic Acid | 0.3 - 7.2 | MBL Inhibition |

| 3-(Phosphonomethyl)pyridine-2-Carboxylic Acid | >100 | Weak MBL Inhibition |

| Pyridine-2-Carboxylic Acid | N/A | Neuroprotective and anti-proliferative |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-(phosphonomethyl)pyridine-2-carboxylic acid?

The synthesis typically involves phosphorylation and ester hydrolysis. For example, a related compound, 6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid, was synthesized by hydrolyzing its ethyl ester derivative with sodium hydroxide (0.1 M) in ethanol under mild conditions (room temperature, 1 hour). The reaction progress is monitored via TLC (e.g., CH₂Cl₂/MeOH 98:2 v/v), followed by acidification (HCl 2 M) and extraction with CH₂Cl₂ . Adaptations for introducing the phosphonomethyl group may require phosphorylation reagents (e.g., phosphoryl chloride) under anhydrous conditions, as seen in analogous pyridinecarboxylic acid syntheses .

Q. How can the structural integrity of 6-(phosphonomethyl)pyridine-2-carboxylic acid be confirmed experimentally?

Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 8.34–8.06 ppm for pyridine protons) and phosphonate-related shifts. For example, 31P NMR at δ 8.69 ppm confirms phosphorus integration .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 260.30) .

- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns and UV detection .

Q. What is the mechanism by which 6-(phosphonomethyl)pyridine-2-carboxylic acid inhibits enzymes like cystathionine γ-synthase (CS)?

The compound acts as a reversible competitive inhibitor by mimicking the substrate L-homoserine phosphate. It binds to the active site with a reported Kᵢ of ~3.6 mM, competing for the same catalytic residues. Kinetic studies (e.g., ping-pong mechanism analysis via Lineweaver-Burk plots) and substrate analogs (e.g., Z-3-(2-phosphonoethen-1-yl)pyridine-2-carboxylic acid) confirm this mode of action .

Q. How should researchers purify 6-(phosphonomethyl)pyridine-2-carboxylic acid after synthesis?

Post-synthesis purification involves:

- Liquid-liquid extraction : Acidify the reaction mixture (pH 2 with HCl) and extract with CH₂Cl₂ .

- Chromatography : Use silica gel columns with gradients of CH₂Cl₂/MeOH (98:2 to 95:5) to isolate the product .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystals .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL improve structural analysis of 6-(phosphonomethyl)pyridine-2-carboxylic acid?

SHELXL refines small-molecule structures by:

- Modeling phosphonate groups : Assign anisotropic displacement parameters (ADPs) to phosphorus atoms to resolve electron density ambiguities.

- Handling twinning : Apply the TWIN/BASF commands for twinned crystals (common in phosphorylated compounds).

- Validation : Use the CIF check report to validate bond lengths (C-P: ~1.80 Å) and angles .

Q. What strategies optimize the inhibitory activity of 6-(phosphonomethyl)pyridine-2-carboxylic acid against CS?

- Structure-activity relationship (SAR) : Synthesize analogs with modified phosphonate groups (e.g., methyl vs. ethyl esters) and test Kᵢ values. For example, replacing the phosphonomethyl group with a phosphonoethenyl moiety increased inhibition potency in related compounds .

- Co-crystallization : Determine enzyme-inhibitor binding modes via X-ray crystallography to guide rational design .

Q. How can researchers resolve contradictory kinetic data when studying this compound’s inhibition?

- Replicate experiments : Ensure consistent substrate concentrations (e.g., L-homoserine phosphate at 3.6 mM and L-cysteine at 0.5 mM) .

- Statistical analysis : Use nonlinear regression (e.g., GraphPad Prism) to fit data to multiple inhibition models (competitive, non-competitive).

- Control for artifacts : Test for irreversible inhibition (e.g., pre-incubate enzyme with inhibitor) and rule out aggregation via dynamic light scattering .

Q. What computational approaches predict the binding affinity of 6-(phosphonomethyl)pyridine-2-carboxylic acid to target enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.